Gefitinib Impurity V is an organic Fluorinated building block used for the synthesis of pharmaceutical and biologically active compounds. It has antiinflammatory activity.
3-Chloro-4-fluoroaniline
CAS No.: 367-21-5
Cat. No.: VC21340066
Molecular Formula: C6H5ClFN
Molecular Weight: 145.56 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 367-21-5 |
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Molecular Formula | C6H5ClFN |
Molecular Weight | 145.56 g/mol |
IUPAC Name | 3-chloro-4-fluoroaniline |
Standard InChI | InChI=1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 |
Standard InChI Key | YSEMCVGMNUUNRK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N)Cl)F |
Canonical SMILES | C1=CC(=C(C=C1N)Cl)F |
Appearance | White to Light Brown Crystals |
Boiling Point | 227.5 °C |
Melting Point | 42-44°C |
Physical and Chemical Properties
3-Chloro-4-fluoroaniline possesses distinctive physical and chemical characteristics that determine its behavior in chemical reactions and influence its handling requirements. The compound typically appears as a crystalline solid with color ranging from beige to brown, though it can also present as a dark purple to black solid depending on purity and conditions .
Physical Properties
The physical properties of 3-Chloro-4-fluoroaniline are summarized in the following table:
Property | Value |
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Physical state | Crystalline Solid |
Color | Beige to brown |
Melting point | 42-44 °C (lit.) |
Boiling point | 227-228 °C (lit.) |
Density | 1.226 g/cm³ |
Bulk density | 1000 kg/m³ |
Refractive index | 1.54-1.542 |
Flash point | >230 °F |
Vapor pressure | 0.01 hPa (20 °C) |
Water Solubility | 10 g/L (20 °C) |
Source: Chemical properties data
Chemical Stability and Reactivity
3-Chloro-4-fluoroaniline demonstrates specific stability characteristics that affect its storage and handling. The compound is stable under standard conditions but shows incompatibilities with several chemical groups. It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates . The compound may also exhibit air sensitivity, requiring appropriate storage conditions to maintain stability.
Recommended storage conditions include maintaining temperatures below +30°C and ensuring proper containment to prevent exposure to incompatible materials . The pH of the compound in aqueous solution (10g/L) is approximately neutral at pH 7 , which contributes to its handling characteristics in various applications.
Synthesis Methods
Several methods exist for synthesizing 3-Chloro-4-fluoroaniline, each with specific advantages and limitations. The choice of synthetic route often depends on available starting materials, scale requirements, and desired purity.
Reduction of Nitro Compounds
One of the most common preparation methods involves the reduction of 3-Chloro-4-fluoronitrobenzene. This approach typically employs catalytic hydrogenation using hydrogen gas and palladium on carbon (Pd-C) catalyst . The reaction proceeds at normal temperature and offers several advantages including fewer byproducts and stable product characteristics . The ability to recycle both solvent and catalyst makes this method environmentally favorable compared to traditional reduction techniques.
Industrial Synthesis Routes
Industrial production of 3-Chloro-4-fluoroaniline frequently utilizes a three-step process starting from 3,4-dichloronitrobenzene:
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Fluorine displacement reaction (replacing one chlorine atom with fluorine)
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Hydrogenation reduction (converting the nitro group to an amine)
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Salt formation (typically conversion to hydrochloride for improved stability)
This method is particularly valuable for producing the hydrochloride salt form, which offers enhanced stability during storage compared to the free base form .
Alternative Synthetic Approaches
Several alternative routes for synthesizing 3-Chloro-4-fluoroaniline have been described in the literature:
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From orthodichlorobenzene: Through nitration, fluorine displacement, and reduction
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From parachloronitrobenzene: Via superchlorination, fluorine displacement, and reduction
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From fluorobenzene: Through nitration, chlorination, and reduction
Each approach presents different challenges regarding reaction conditions, yield, and economic viability. The route starting from fluorobenzene, while technically feasible, tends to be less economically attractive due to the higher cost of the starting material .
Crystal Structure Characteristics
The crystal structure of derivatives such as 3-Chloro-4-fluoroanilinium picrate has been extensively studied. These crystallographic investigations provide valuable insights into molecular geometry and packing arrangements that influence physical properties and behavior in various applications.
Crystal Data for Salt Forms
The crystallographic data for 3-Chloro-4-fluoroanilinium picrate includes:
Parameter | Value |
---|---|
Molecular formula | C₆H₆ClF⁺·C₆H₂N₃O₇⁻ |
Molecular weight | 374.67 r |
Crystal system | Triclinic, P1 |
Unit cell dimensions | a = 4.4054(2) Å, b = 11.9881(5) Å, c = 13.7010(5) Å |
Cell angles | α = 90.057(1)°, β = 91.803(1)°, γ = 97.743(1)° |
Volume | 716.62(5) ų |
Z value | 2 |
Density | 1.736 Mg m⁻³ |
Melting point | 438 K |
Source: Crystallographic analysis
This detailed crystallographic characterization contributes significantly to understanding intermolecular interactions and structural arrangements that influence the compound's physical properties and reactivity patterns.
Applications in Chemical Synthesis
3-Chloro-4-fluoroaniline serves as a versatile building block in various chemical synthesis applications, particularly in pharmaceutical development and manufacturing.
Pharmaceutical Synthesis
The compound plays a crucial role in pharmaceutical synthesis pathways, serving as a key intermediate in the development of several important medications:
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Used in the synthesis of pharmaceutical and biologically active compounds including novel 6-Fluorobenzothiazole-substituted pyrazole analogues that demonstrate anti-inflammatory activity
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Functions as an important starting material in the synthesis of the anticancer medication Gefitinib
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Serves as a critical intermediate in the production of antibacterial drugs, including Norfloxacin and other fluoroquinolones
Fluoroquinolone Synthesis
One well-documented application involves the synthesis of fluoroquinolone derivatives through a multi-step process:
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Treatment of 3-chloro-4-fluoroaniline with diethylethoxymethylenemalonate at approximately 145°C for 1 hour
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Subsequent treatment with diphenyl ether at 250°C to achieve cyclization
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Formation of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoloine-3-carboxylate
This synthetic pathway demonstrates the compound's utility in creating complex heterocyclic structures with important biological activities.
Agricultural Chemical Applications
Beyond pharmaceutical applications, 3-Chloro-4-fluoroaniline serves as an intermediate in the synthesis of:
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Fluoro-containing pesticides
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Herbicides with selective activity
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Plant growth regulators
These applications highlight the compound's versatility as a building block in the development of chemicals with specific biological targets and activities.
Industrial Production and Market Dynamics
The industrial production of 3-Chloro-4-fluoroaniline represents an important sector within specialty chemical manufacturing, with significant market demand driving ongoing development of improved synthesis methods.
Market Demand
Market analysis indicates substantial demand for 3-Chloro-4-fluoroaniline, particularly in pharmaceutical applications:
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Estimated domestic throughput is approximately 1000 tons annually
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Actual production output is significantly lower at only hundreds of tons
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Quality products, particularly pharmaceutical grade materials, frequently experience supply shortages
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International markets report high demand and limited supply availability
These market conditions have driven interest in developing more efficient and environmentally sustainable production methods.
Production Challenges
Several challenges affect the industrial production of 3-Chloro-4-fluoroaniline:
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Traditional reduction methods using iron powder generate significant waste streams requiring extensive treatment
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The free base form of the compound demonstrates limited stability during extended storage
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Some synthesis routes require hazardous reagents that present handling and safety concerns
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Production of high-purity pharmaceutical grade material presents technical challenges
Addressing these challenges has led to innovation in synthesis approaches, particularly the development of catalytic hydrogenation methods that offer improved environmental profiles and product quality.
Experimental Procedures
Laboratory preparation of 3-Chloro-4-fluoroaniline and its derivatives follows several well-established protocols, including preparation of salt forms for analytical and structural studies.
Preparation of 3-Chloro-4-fluoroanilinium Picrate
The preparation of crystalline 3-Chloro-4-fluoroanilinium picrate for structural analysis typically involves:
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Dissolving 3-Chloro-4-fluoroaniline (1.45 g, 0.01 mol) in water (60 mL)
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Separately dissolving picric acid (2.29 g, 0.01 mol) in water (60 mL)
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Mixing the solutions and adding HCl (5 M, 2 mL) under stirring
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Filtering and drying the precipitated product
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Recrystallization from ethanol by slow evaporation at room temperature
This procedure yields yellow crystals suitable for X-ray crystallographic analysis, providing valuable structural information about the compound.
Refinement Methods
The structural refinement of 3-Chloro-4-fluoroanilinium picrate crystals employs specific computational approaches:
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Carbon-bound hydrogen atoms are placed in calculated positions (C–H 0.95 Å) and included in the refinement using the riding model approximation
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Nitrogen-bound hydrogen atoms are located using difference Fourier maps and refined freely
These refinement techniques ensure accurate structural determination, contributing to comprehensive characterization of the compound's properties.
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